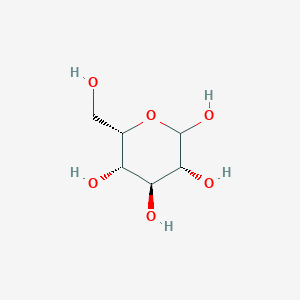

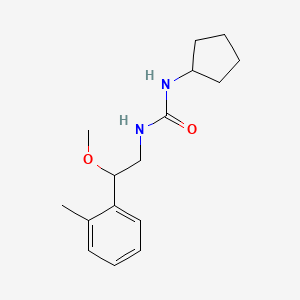

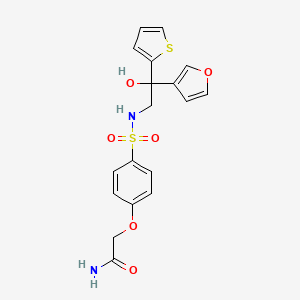

![molecular formula C6H4BrN3O B2950565 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1314893-97-4](/img/structure/B2950565.png)

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . The molecular formula of this compound is C6H4BrN3O .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a method was designed focused on the generation of disubstituted cyclopropanes, employing the proper borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine .Molecular Structure Analysis

The structural motif of pyrazolopyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.02 . It is a solid at room temperature . The InChI code is 1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-2H,3H2 .Aplicaciones Científicas De Investigación

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol has been used in various scientific research applications, including enzyme inhibitors, fluorescent probes, and catalysts. In particular, this compound has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin in mammals. This compound has also been used as a fluorescent probe for the detection of metal ions in solution. In addition, this compound has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is still not fully understood. However, it is believed that this compound acts by inhibiting the enzyme tyrosinase, which is involved in the biosynthesis of melanin in mammals. By inhibiting tyrosinase, this compound prevents the formation of melanin, which is responsible for the pigmentation of the skin. In addition, this compound has also been shown to act as a fluorescent probe for the detection of metal ions in solution.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects on various organisms. In particular, this compound has been shown to reduce the activity of tyrosinase in mammals, which results in a decrease in the production of melanin in the skin. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative damage to cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol in lab experiments has several advantages. First, this compound is relatively easy to synthesize and is highly versatile, which makes it ideal for use in various scientific research applications. Furthermore, this compound has been shown to have a wide range of biochemical and physiological effects on various organisms, which makes it useful for studying the effects of various compounds on cells and organisms. However, this compound also has some limitations. For example, this compound has been shown to be toxic to certain organisms, which limits its use in certain lab experiments.

Direcciones Futuras

There are numerous potential future directions for the use of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol in scientific research. For example, this compound could be used to develop novel pharmaceuticals and agrochemicals. In addition, this compound could be used to develop new fluorescent probes for the detection of metal ions in solution. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds on cells and organisms. Finally, this compound could be used to develop new enzyme inhibitors, which could be used to treat various diseases and conditions.

Métodos De Síntesis

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol can be synthesized from the reaction of 3-bromo-4-methoxybenzaldehyde and 2-amino-5-methylpyridine in the presence of anhydrous sodium acetate, acetic acid, and dimethyl sulfoxide (DMSO). This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is often used for the synthesis of heterocyclic compounds. The reaction proceeds in two steps: the first step involves the formation of a palladium-carbon bond between the aldehyde and the pyridine, and the second step involves the formation of a carbon-carbon bond between the aldehyde and the pyridine. The reaction is highly efficient and can be conducted in a relatively short time.

Safety and Hazards

The safety information available indicates that 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGBGKOBAQHWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

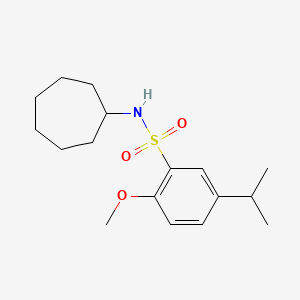

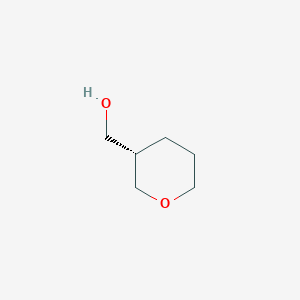

![ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2950484.png)

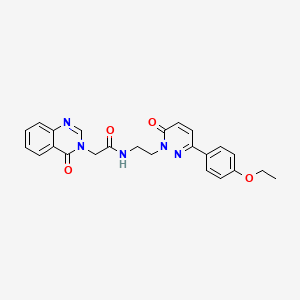

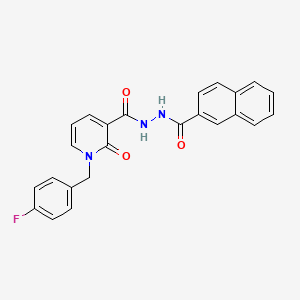

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2950488.png)

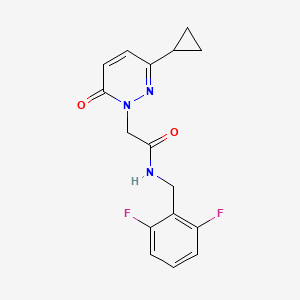

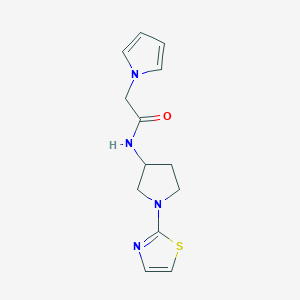

![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)